molecular formula C8H7NOS B163663 Thieno[2,3-b]pyridin-2-ylmethanol CAS No. 131337-81-0

Thieno[2,3-b]pyridin-2-ylmethanol

Cat. No.: B163663
CAS No.: 131337-81-0
M. Wt: 165.21 g/mol
InChI Key: XLUKSWZEEAGBDH-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H7NOS. It is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridin-2-ylmethanol typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the use of 2-cyanoethanethioamide as a starting material, which undergoes a series of reactions to form the desired thienopyridine structure . The reaction conditions often involve the use of bases and solvents such as dimethylformamide under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridin-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields the corresponding alcohols or amines .

Scientific Research Applications

Thieno[2,3-b]pyridin-2-ylmethanol has a wide range of applications in scientific research:

Properties

IUPAC Name

thieno[2,3-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUKSWZEEAGBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428152
Record name thieno[2,3-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131337-81-0
Record name thieno[2,3-b]pyridin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thieno[2,3-b]pyridine-2-carboxaldehyde (1.63 g) prepared according to J. Het. Chem. 355 (1974) was dissolved in ethanol (20 ml) and to the solution was added sodium borohydride (0.19 g). After 30 minutes the solution was evaporated to dryness and the residue extracted with methylene chloride (50 ml). The organic extract was washed with water (2×25 ml), the extract dried and then evaporated to obtain 2-hydroxymethylthieno[2,3-b]pyridine (1.40 g) as an amber oil. 'HNMR (CDCl3,60 MHz): 4.9 (s, 1H), 6.3 (s, 1H), 6.9 s, 1H), 7.1 (m, 1H), 7.8 (m, 1H), 8.4 (m, 1H). This product was dissolved in a solution of pyridine (2 ml) in methylene chloride (20 ml) and to the resulting solution was added methane sulfonyl chloride (1.14 g). Upon stirring overnight at room temperature, the solution was poured onto ice water (25 ml). The methylene chloride layer was separated, washed with water (2×10 ml) and then dried and evaporated. The residue was purified by chromatography on silica gel with a mixture of methylene chloride-ethyl acetate (9:1) as eluant to obtain the title compound (0.76 g; m.p. 47°-49° C.).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-b]pyridin-2-ylmethanol
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Reactant of Route 6
Thieno[2,3-b]pyridin-2-ylmethanol

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